molecular formula C17H18N2O2 B2446957 3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one CAS No. 437710-47-9

3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one

Cat. No.: B2446957
CAS No.: 437710-47-9
M. Wt: 282.343
InChI Key: HHHGGLSNYOZPPZ-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its unique structure, which includes a tert-butyl group, a propanoyl group, and an indeno-pyrazole core.

Chemical Reactions Analysis

3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

IUPAC Name

3-tert-butyl-2-propanoylindeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-5-12(20)19-16(17(2,3)4)13-14(18-19)10-8-6-7-9-11(10)15(13)21/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHGGLSNYOZPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(=C2C(=N1)C3=CC=CC=C3C2=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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